molecular formula C11H22O B14241571 7-Octen-4-ol, 2,4,6-trimethyl- CAS No. 477765-12-1

7-Octen-4-ol, 2,4,6-trimethyl-

Cat. No.: B14241571
CAS No.: 477765-12-1
M. Wt: 170.29 g/mol
InChI Key: RRWJHMSZFOHWEC-UHFFFAOYSA-N
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Description

7-Octen-4-ol, 2,4,6-trimethyl- is a branched unsaturated alcohol with a hydroxyl group at position 4 and methyl substituents at positions 2, 4, and 6 of the octenol backbone. Key characteristics of related compounds include volatility, reactivity, and utility in flavor/fragrance industries or pharmacological research .

Properties

CAS No.

477765-12-1

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2,4,6-trimethyloct-7-en-4-ol

InChI

InChI=1S/C11H22O/c1-6-10(4)8-11(5,12)7-9(2)3/h6,9-10,12H,1,7-8H2,2-5H3

InChI Key

RRWJHMSZFOHWEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CC(C)C=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Octen-4-ol, 2,4,6-trimethyl- typically involves the use of starting materials such as octene derivatives and methylating agents. One common method includes the alkylation of octene with methyl groups under controlled conditions. The reaction may require catalysts such as palladium or platinum to facilitate the addition of methyl groups to the octene backbone .

Industrial Production Methods: In industrial settings, the production of 7-Octen-4-ol, 2,4,6-trimethyl- can be achieved through large-scale chemical processes. These processes often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Octen-4-ol, 2,4,6-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 7-Octen-4-ol, 2,4,6-trimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a model compound to understand the behavior of similar alcohols in biological systems .

Medicine: Its unique structure could be leveraged to design drugs with specific biological activities .

Industry: In industrial applications, this compound is used as a precursor for the synthesis of fragrances, flavors, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of different industrial products .

Mechanism of Action

The mechanism of action of 7-Octen-4-ol, 2,4,6-trimethyl- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their behavior and reactivity. Additionally, the presence of methyl groups can affect the compound’s hydrophobicity and its interactions with lipid membranes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 7-Octen-4-ol, 2,4,6-trimethyl- (hypothetical) with structurally relevant compounds from the evidence:

Compound Molecular Formula Molecular Weight Functional Groups Key Applications Physical Properties
7-Octen-4-ol, 2,4,6-trimethyl- (hypothetical) C₁₁H₂₂O 170.29 (calculated) Alcohol, alkene, methyl Potential flavor/fragrance ingredient Estimated volatility based on analogs
7-Octen-2-ol, 2,6-dimethyl C₁₀H₂₀O 156.27 Alcohol, alkene, methyl Flavor analysis, essential oils Boiling point: 357.2 K (0.013 bar)
2,4,6-Trimethyl Aniline C₉H₁₃N 135.21 Aromatic amine, methyl Industrial intermediate Skin allergen; hepatotoxic potential

Key Observations :

  • Positional Isomerism : The hydroxyl group position (C4 vs. C2) and additional methyl groups in the hypothetical 7-Octen-4-ol, 2,4,6-trimethyl- may alter its polarity, boiling point, and solubility compared to 7-Octen-2-ol, 2,6-dimethyl .
  • Functional Group Impact: The alcohol group in octenols contrasts sharply with the aromatic amine in 2,4,6-Trimethyl Aniline, which exhibits toxicity risks (e.g., skin allergies, liver damage) .

Physicochemical Properties

7-Octen-2-ol, 2,6-dimethyl serves as the closest analog:

  • Boiling Point : 357.2 K under reduced pressure (0.013 bar) .
  • Chromatographic Behavior: Kovats Retention Indices (RI) vary by column type: Non-polar column: RI = 1066 (Temp. program: 35°C → 200°C) . Polar column: RI = 1533 (Isothermal at 70°C) . These values suggest moderate volatility, typical of mid-chain alcohols.

Comparison with 2,4,6-Trimethyl Aniline :

  • Reactivity : The amine is incompatible with oxidizing agents, requiring storage in cool, ventilated areas .

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